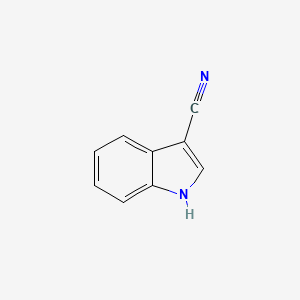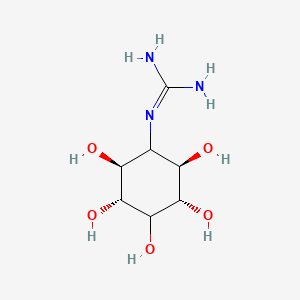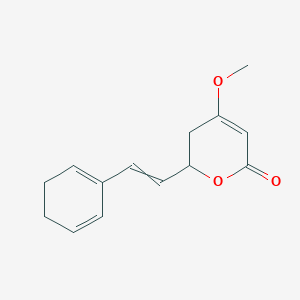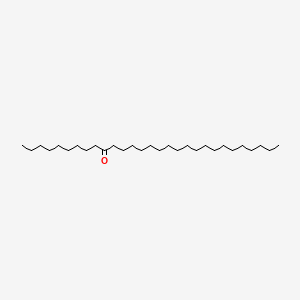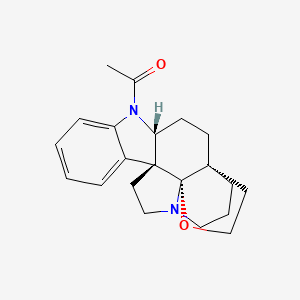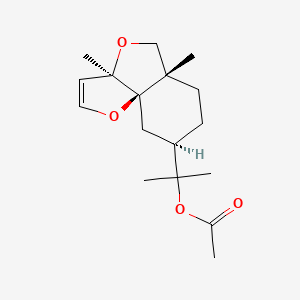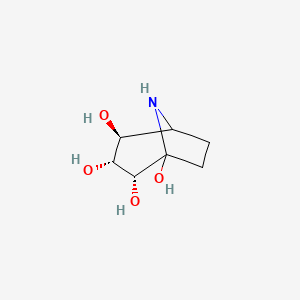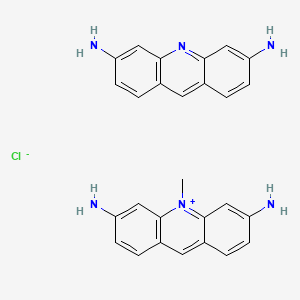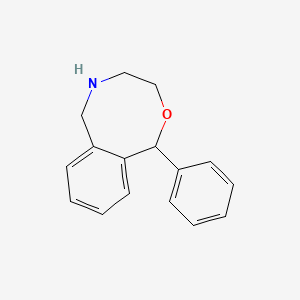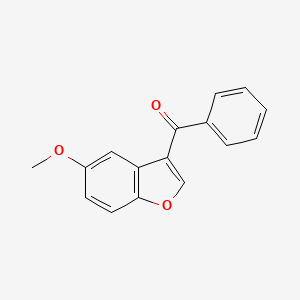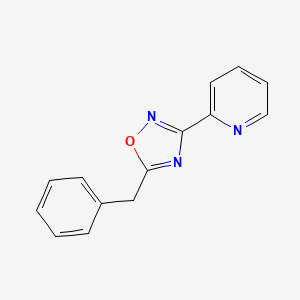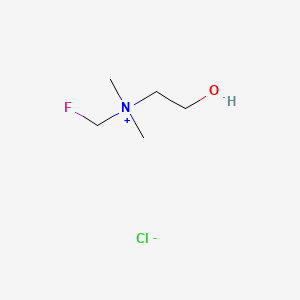
Lead(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead(2+), also known as lead(II) ion, is a divalent cation represented by the chemical symbol Pb²⁺. It is derived from lead, a heavy metal with the atomic number 82. Lead(2+) is commonly encountered in various lead compounds and has significant industrial, environmental, and health implications due to its toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lead(2+) can be prepared through several synthetic routes. One common method involves the reaction of lead(II) nitrate with potassium sulfate to produce lead(II) sulfate: [ \text{Pb(NO}_3\text{)}_2 + \text{K}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{KNO}_3 ]
Another method involves the reaction of lead(II) acetate with sulfuric acid to produce lead(II) sulfate: [ \text{Pb(C}_2\text{H}_3\text{O}_2\text{)}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{PbSO}_4 + 2\text{CH}_3\text{COOH} ]
Industrial Production Methods
Industrially, lead(2+) is produced through the smelting of lead ores such as galena (lead sulfide). The ore is first roasted to convert lead sulfide to lead oxide, which is then reduced with carbon to produce metallic lead. The metallic lead is subsequently dissolved in nitric acid to produce lead(II) nitrate, which can be used to generate various lead(2+) compounds.
Chemical Reactions Analysis
Types of Reactions
Lead(2+) undergoes several types of chemical reactions, including:
Oxidation: Lead(2+) can be oxidized to lead(IV) ion (Pb⁴⁺) in the presence of strong oxidizing agents.
Reduction: Lead(2+) can be reduced to metallic lead (Pb) using reducing agents such as hydrogen gas.
Precipitation: Lead(2+) forms insoluble precipitates with anions such as sulfate (SO₄²⁻) and chloride (Cl⁻).
Common Reagents and Conditions
Hydrochloric Acid: Reacts with lead(2+) to form lead(II) chloride (PbCl₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{Cl}^- \rightarrow \text{PbCl}_2 ]
Sulfuric Acid: Reacts with lead(2+) to form lead(II) sulfate (PbSO₄), a white precipitate. [ \text{Pb}^{2+} + \text{SO}_4^{2-} \rightarrow \text{PbSO}_4 ]
Sodium Hydroxide: Reacts with lead(2+) to form lead(II) hydroxide (Pb(OH)₂), a white precipitate. [ \text{Pb}^{2+} + 2\text{OH}^- \rightarrow \text{Pb(OH)}_2 ]
Major Products Formed
Lead(II) Chloride (PbCl₂): Formed in reactions with chloride ions.
Lead(II) Sulfate (PbSO₄): Formed in reactions with sulfate ions.
Lead(II) Hydroxide (Pb(OH)₂): Formed in reactions with hydroxide ions.
Scientific Research Applications
Lead(2+) has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of various lead compounds and as a reagent in analytical chemistry.
Biology: Studied for its toxic effects on biological systems, including its impact on enzyme function and cellular processes.
Medicine: Historically used in some medical treatments, though its use has declined due to toxicity concerns.
Industry: Utilized in the production of lead-acid batteries, radiation shielding, and pigments.
Mechanism of Action
Lead(2+) exerts its effects through several mechanisms:
Enzyme Inhibition: Lead(2+) can bind to sulfhydryl groups in enzymes, inhibiting their activity and disrupting cellular metabolism.
Oxidative Stress: Lead(2+) induces the production of reactive oxygen species, leading to oxidative damage to cells and tissues.
Disruption of Calcium Homeostasis: Lead(2+) can mimic calcium ions and interfere with calcium-dependent processes, affecting neurotransmission and muscle contraction.
Comparison with Similar Compounds
Lead(2+) can be compared with other divalent cations such as:
Calcium(2+) (Ca²⁺): Essential for biological processes, unlike the toxic lead(2+).
Zinc(2+) (Zn²⁺): Important for enzyme function and immune response, whereas lead(2+) is toxic.
Cadmium(2+) (Cd²⁺): Similar in toxicity to lead(2+), but with different industrial applications.
Lead(2+) is unique due to its high toxicity and historical use in various applications despite its harmful effects.
Properties
CAS No. |
14280-50-3 |
|---|---|
Molecular Formula |
Pb+2 |
Molecular Weight |
207 g/mol |
IUPAC Name |
lead(2+) |
InChI |
InChI=1S/Pb/q+2 |
InChI Key |
RVPVRDXYQKGNMQ-UHFFFAOYSA-N |
SMILES |
[Pb+2] |
Canonical SMILES |
[Pb+2] |
melting_point |
327.5°C |
Key on ui other cas no. |
78896-34-1 14280-50-3 7439-92-1 |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


